molecular formula C9H13BrN2O2 B11804016 Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11804016
M. Wt: 261.12 g/mol
InChI Key: SMVJEPBCHIDICH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes the reaction of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted imidazole derivatives.

    Oxidation: Oxidized imidazole products with altered electronic properties.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with target molecules. The ester group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-1H-imidazole-5-carboxylate
  • 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid
  • Ethyl 1-methyl-1H-imidazole-2-carboxylate

Uniqueness

Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both the bromo and ester groups, which confer distinct reactivity and solubility properties.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

ethyl 2-bromo-3-ethyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C9H13BrN2O2/c1-4-12-7(8(13)14-5-2)6(3)11-9(12)10/h4-5H2,1-3H3

InChI Key

SMVJEPBCHIDICH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1Br)C)C(=O)OCC

Origin of Product

United States

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